2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride, also known as FMBS-Cl, is a chemical compound used in scientific research. It is a sulfonamide derivative that is widely used as a reagent for the synthesis of various organic compounds. FMBS-Cl has gained significant attention in recent years due to its unique properties and potential applications in different fields of research.
Scientific Research Applications
Synthesis Applications
Synthesis of Novel N-Substituted Phenyl Benzenesulfonylureas : This compound is used in the synthesis of novel N-substituted phenyl benzenesulfonylureas. These compounds are characterized by 1H NMR, IR, and ESI-MS methods (Ta-n, 2015).
Preparation of Sterically Hindered Isomeric Forms : It's involved in synthesizing sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides. These compounds have been structurally characterized by X-ray single crystal diffraction (Rublova et al., 2017).
Electrostatic Activation of SNAr-Reactivity : This compound is used in the electrostatic activation of SNAr-reactivity, which enables SNAr reactions under mild conditions, offering new pathways to pharmaceutically interesting substances (Weiss & Pühlhofer, 2001).
Synthesis of Fluorinated Hetero- and Carbocycles : It is used in the synthesis of ring-fluorinated hetero- and carbocycles, taking advantage of the properties of fluorine (Ichikawa et al., 2002).
Chemical Properties and Applications
Study of Spectral and Luminescence Properties : The compound's spectral and luminescence properties have been studied, demonstrating its ability to transmit electronic effects to the overall molecular π-electron system (Fedyunyaeva & Shershukov, 1993).
Synthesis of Novel Protoporphyrinogen IX Oxidase Inhibitors : It is involved in the synthesis of novel protoporphyrinogen IX oxidase inhibitors. The structures of these compounds have been extensively analyzed (Li et al., 2005).
Photophysical Processes Study : The compound has been studied for its photophysical processes in the gas phase, providing insights into its photochemical behavior (Al-ani, 1973).
Synthesis of Liquid Crystals : It's used in the synthesis of liquid crystals, specifically fluorinated compounds with distinct phase transition behavior and photoluminescence emission (Hu et al., 2014).
Medicinal Chemistry and Biological Applications
Synthesis of Cyclooxygenase-2 Inhibitors : This compound is key in the synthesis of 1,5-diarylpyrazoles with benzenesulfonamide moiety, showing potential as COX-2 inhibitors (Pal et al., 2003).
Activating Hydroxyl Groups for Bioconjugation : The compound is used for activating hydroxyl groups of polymeric carriers, facilitating the covalent attachment of biologicals to solid supports (Chang et al., 1992).
Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and phenyl sulfonates, respectively .
Mode of Action
The compound, being a sulfonyl chloride, is likely to undergo nucleophilic substitution reactions with amines, alcohols, and phenols . The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes the carbon of the sulfonyl group highly electrophilic and susceptible to attack by nucleophiles .
Biochemical Pathways
The products of its reactions with amines, alcohols, and phenols can participate in various biochemical pathways depending on their structure and functional groups .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
The products of its reactions with amines, alcohols, and phenols can have various effects depending on their structure and functional groups .
Action Environment
The action, efficacy, and stability of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, it is sensitive to moisture and should be stored under inert gas at 2-8°C .
properties
IUPAC Name |
2-fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c1-4-2-7(16(9,14)15)6(10)3-5(4)8(11,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETNXNFYQZPGIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.